|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH:5]1[C:10]([OH:19])([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:3].C([O-])(=O)C1C(=CC=CC=1)O.C([O-])(=O)C1C=CC=CC=1.[OH-].[Na+].[ClH:41].C(O)(C)C.CN(CC1C(O)(C2C=C(OC)C=CC=2)CCCC1)C>C(O)(C)C.O>[CH3:3][N:2]([CH2:4][CH:5]1[C:10]([OH:19])([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:1].[ClH:41] |f:0.1,3.4,5.6,10.11|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CC1CCCCC1(C2=CC=CC(=C2)OC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
EXTRACTION
|
|
Details
|
The tramadol free base was extracted with toluene
|
|
Type
|
WASH
|
|
Details
|
washed with water, and toluene
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The oil obtained (about 100 gm)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0-5° C
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated product was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with chilled isopropyl alcohol
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)CC1CCCCC1(C2=CC=CC(=C2)OC)O.Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 92 g |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH:5]1[C:10]([OH:19])([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:3].C([O-])(=O)C1C(=CC=CC=1)O.C([O-])(=O)C1C=CC=CC=1.[OH-].[Na+].[ClH:41].C(O)(C)C.CN(CC1C(O)(C2C=C(OC)C=CC=2)CCCC1)C>C(O)(C)C.O>[CH3:3][N:2]([CH2:4][CH:5]1[C:10]([OH:19])([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:1].[ClH:41] |f:0.1,3.4,5.6,10.11|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CC1CCCCC1(C2=CC=CC(=C2)OC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
EXTRACTION
|
|
Details
|
The tramadol free base was extracted with toluene
|
|
Type
|
WASH
|
|
Details
|
washed with water, and toluene
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The oil obtained (about 100 gm)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0-5° C
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated product was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with chilled isopropyl alcohol
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)CC1CCCCC1(C2=CC=CC(=C2)OC)O.Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 92 g |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH:5]1[C:10]([OH:19])([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:3].C([O-])(=O)C1C(=CC=CC=1)O.C([O-])(=O)C1C=CC=CC=1.[OH-].[Na+].[ClH:41].C(O)(C)C.CN(CC1C(O)(C2C=C(OC)C=CC=2)CCCC1)C>C(O)(C)C.O>[CH3:3][N:2]([CH2:4][CH:5]1[C:10]([OH:19])([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:1].[ClH:41] |f:0.1,3.4,5.6,10.11|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CC1CCCCC1(C2=CC=CC(=C2)OC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
EXTRACTION
|
|
Details
|
The tramadol free base was extracted with toluene
|
|
Type
|
WASH
|
|
Details
|
washed with water, and toluene
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The oil obtained (about 100 gm)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0-5° C
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated product was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with chilled isopropyl alcohol
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)CC1CCCCC1(C2=CC=CC(=C2)OC)O.Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 92 g |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH:5]1[C:10]([OH:19])([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:3].C([O-])(=O)C1C(=CC=CC=1)O.C([O-])(=O)C1C=CC=CC=1.[OH-].[Na+].[ClH:41].C(O)(C)C.CN(CC1C(O)(C2C=C(OC)C=CC=2)CCCC1)C>C(O)(C)C.O>[CH3:3][N:2]([CH2:4][CH:5]1[C:10]([OH:19])([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:1].[ClH:41] |f:0.1,3.4,5.6,10.11|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CC1CCCCC1(C2=CC=CC(=C2)OC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
EXTRACTION
|
|
Details
|
The tramadol free base was extracted with toluene
|
|
Type
|
WASH
|
|
Details
|
washed with water, and toluene
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The oil obtained (about 100 gm)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0-5° C
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated product was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with chilled isopropyl alcohol
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)CC1CCCCC1(C2=CC=CC(=C2)OC)O.Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 92 g |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH:5]1[C:10]([OH:19])([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:3].C([O-])(=O)C1C(=CC=CC=1)O.C([O-])(=O)C1C=CC=CC=1.[OH-].[Na+].[ClH:41].C(O)(C)C.CN(CC1C(O)(C2C=C(OC)C=CC=2)CCCC1)C>C(O)(C)C.O>[CH3:3][N:2]([CH2:4][CH:5]1[C:10]([OH:19])([C:11]2[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:1].[ClH:41] |f:0.1,3.4,5.6,10.11|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CC1CCCCC1(C2=CC=CC(=C2)OC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
EXTRACTION
|
|
Details
|
The tramadol free base was extracted with toluene
|
|
Type
|
WASH
|
|
Details
|
washed with water, and toluene
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The oil obtained (about 100 gm)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0-5° C
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated product was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with chilled isopropyl alcohol
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)CC1CCCCC1(C2=CC=CC(=C2)OC)O.Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 92 g |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |